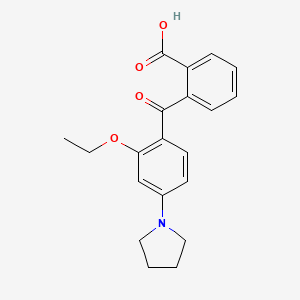
2,9-Diethyl-6-(propylsulfanyl)-9h-purine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- Reactants: 2-Ethylpurine, propylthiol, potassium tert-butoxide
- Conditions: Anhydrous tetrahydrofuran (THF) as solvent, reflux
- Reaction:
2-Ethylpurine+C3H7SH→2,9-Diethyl-6-(propylthio)-9H-purine
Industrial Production Methods
Industrial production of 2,9-Diethyl-6-(propylthio)-9H-purine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-Diethyl-6-(propylthio)-9H-purine typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with ethyl and propylthio groups. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, to deprotonate the purine ring and facilitate nucleophilic substitution.
-
Step 1: Alkylation of Purine
- Reaction:
Purine+C2H5Br→2-Ethylpurine
Reactants: Purine, ethyl bromide, sodium hydride
Conditions: Anhydrous dimethylformamide (DMF) as solvent, room temperature
- Reaction:
Analyse Des Réactions Chimiques
Types of Reactions
2,9-Diethyl-6-(propylthio)-9H-purine can undergo various chemical reactions, including:
- Oxidation: The propylthio group can be oxidized to form sulfoxides or sulfones.
- Reduction: The purine ring can be reduced under specific conditions to yield dihydropurine derivatives.
- Substitution: The ethyl and propylthio groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
- Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
- Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous ether.
- Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
- Oxidation: Sulfoxides or sulfones
- Reduction: Dihydropurine derivatives
- Substitution: Various alkylated or acylated purine derivatives
Applications De Recherche Scientifique
2,9-Diethyl-6-(propylthio)-9H-purine has several scientific research applications, including:
- Chemistry: Used as a building block for the synthesis of more complex purine derivatives.
- Biology: Studied for its potential interactions with nucleic acids and enzymes.
- Medicine: Investigated for its potential therapeutic properties, such as antiviral or anticancer activities.
- Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2,9-Diethyl-6-(propylthio)-9H-purine involves its interaction with specific molecular targets, such as enzymes or nucleic acids. The ethyl and propylthio groups may enhance its binding affinity and specificity towards these targets. The compound can modulate biochemical pathways by inhibiting or activating enzymes, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,6-Diethyl-9H-purine
- 2,9-Diethyl-6-methylthio-9H-purine
- 2,9-Diethyl-6-(butylthio)-9H-purine
Uniqueness
2,9-Diethyl-6-(propylthio)-9H-purine is unique due to the specific combination of ethyl and propylthio groups attached to the purine ring. This structural arrangement may confer distinct chemical and biological properties compared to other similar compounds. For example, the propylthio group may enhance its lipophilicity and membrane permeability, potentially improving its bioavailability and efficacy in biological systems.
Propriétés
Numéro CAS |
6237-91-8 |
|---|---|
Formule moléculaire |
C12H18N4S |
Poids moléculaire |
250.37 g/mol |
Nom IUPAC |
2,9-diethyl-6-propylsulfanylpurine |
InChI |
InChI=1S/C12H18N4S/c1-4-7-17-12-10-11(14-9(5-2)15-12)16(6-3)8-13-10/h8H,4-7H2,1-3H3 |
Clé InChI |
BWCCECZSAPNBFJ-UHFFFAOYSA-N |
SMILES canonique |
CCCSC1=NC(=NC2=C1N=CN2CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


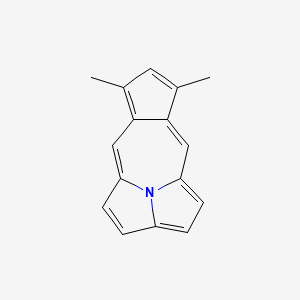
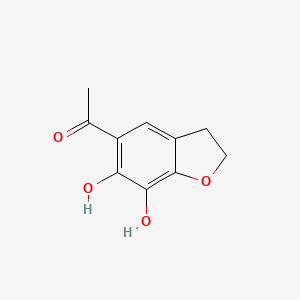
![Furan, 2-[1-(2-propenyloxy)-3-butenyl]-](/img/structure/B15210519.png)
![N,N-Dimethyl-2-{[1-(3-methylphenyl)isoquinolin-3-yl]oxy}ethan-1-amine](/img/structure/B15210523.png)
![5-(4-Chlorophenyl)[1,2]oxazolo[4,5-d]pyrimidine-3,7(2H,4H)-dione](/img/structure/B15210524.png)
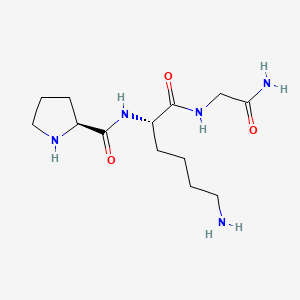

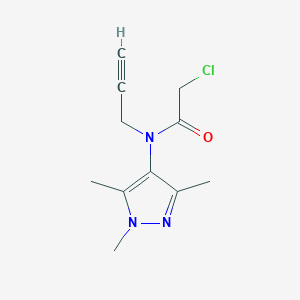

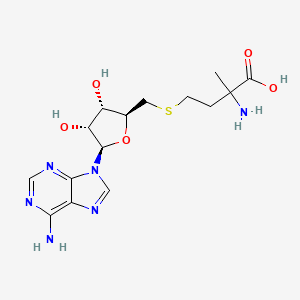


![N-Methylhexahydrocyclopenta[c]pyrrol-2(1H)-amine](/img/structure/B15210571.png)
